molecular formula C14H16N2O B1280778 N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine CAS No. 56705-87-4

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine

Cat. No. B1280778
CAS RN: 56705-87-4
M. Wt: 228.29 g/mol
InChI Key: CIKCSTNDCHSSHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel aromatic diamine monomer, 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (EPAPP), containing pyridine ring units, ether linkage moieties, and diethylaminophenyl pendent groups, has been designed and synthesized through three-step methods . This compound was then used to prepare a series of polyimides with commercial aromatic dianhydrides via a two-step solution polycondensation .


Molecular Structure Analysis

The molecular formula of “N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine” is C14H16N2O, with a molecular weight of 228.3 . The InChI code for this compound is 1S/C14H14N2O2/c1-10(17)16-12-3-2-4-14(9-12)18-13-7-5-11(15)6-8-13/h2-9H,15H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

The compound exhibits good solubility in common polar solvents, such as NMP, DMF, DMSO . It also exhibits high thermal stability with the glass transition temperature (Tg) more than 254 °C, and the temperature of 10% weight loss over 544 °C with more than 64% residue at 800 °C under nitrogen .

Scientific Research Applications

1. Photochemical Behavior in Stilbene Derivatives

N-phenyl derivatives, including compounds structurally similar to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine, have been studied for their photochemical behavior in stilbene derivatives. These studies found that N-phenyl substituents lead to a more planar ground-state geometry, a red shift of absorption and fluorescence spectra, and high fluorescence quantum yields at room temperature (Yang, Chiou, & Liau, 2002).

2. Reactions in Organic Synthesis

N-Phenylmaltimide, which shares structural characteristics with N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine, has been used in organic synthesis, reacting with chlorosulfonic acid to yield various sulfonamides. This type of reaction demonstrates the versatility of such compounds in organic synthesis (Cremlyn & Nunes, 1987).

3. Optical Properties in Antipyrine Derivatives

Studies have explored the optical properties of antipyrine derivatives, which are structurally similar to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine. These studies have found significant absorption in the UV region, indicating potential applications in optical materials (El-Ghamaz et al., 2017).

4. X-ray Analysis of Molecular Structures

X-ray analysis has been conducted on compounds similar to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine to determine their crystal and molecular structures. These analyses contribute to our understanding of the molecular geometry and potential applications of these compounds in materials science (Iwasaki et al., 1988).

5. Synthesis of Schiff Base Ligands

Research has been conducted on synthesizing Schiff base ligands using compounds structurally related to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine. These ligands have potential applications in coordination chemistry and catalysis (Hayvalı, Unver, & Svoboda, 2010).

6. Study of Amino N Atom in Aminobenzonitrile Derivatives

A study on the amino N atom in aminobenzonitrile derivatives, similar to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine, showed a pyramidal character. This type of research helps in understanding the electronic structure and reactivity of these molecules (Heine et al., 1994).

7. Application in C3-Symmetric Molecular Structures

C3-symmetric molecular structures, including those related to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine, have been synthesized and characterized for their potential in alkali metal binding studies. This indicates possible applications in supramolecular chemistry and materials science (Dinger & Scott, 2000).

8. Development of High-Performance Polymers

Compounds structurally related to N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine have been used in the synthesis of high-performance polymers like polyamides and polyimides. These polymers exhibit good solubility and high thermal stability, indicating their potential in advanced material applications (Yang & Lin, 1994).

Safety And Hazards

The safety information available indicates that “N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine” is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-aminophenoxy)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16(2)12-4-3-5-14(10-12)17-13-8-6-11(15)7-9-13/h3-10H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKCSTNDCHSSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477486
Record name N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine

CAS RN

56705-87-4
Record name 3-(4-Aminophenoxy)-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56705-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-AMINOPHENOXY)PHENYL]-N,N-DIMETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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